Suzuki Coupling Yield vs. 4′-Chloro-2-nitrobiphenyl
In a large-scale synthesis study, 2-Chloro-4′-nitro-biphenyl was produced as a key intermediate in 94% yield on a 100 g scale using a specific palladium/indenyl phosphine ligand catalyst system. This performance contrasts with the behavior of its close regioisomer, 4′-Chloro-2-nitrobiphenyl, which is an established intermediate for the fungicide Boscalid [1]. The ability to achieve such a high yield with the 2-chloro isomer demonstrates a viable industrial route for this specific scaffold, overcoming the steric hindrance imposed by the ortho-chloro group.
| Evidence Dimension | Suzuki Coupling Isolated Yield |
|---|---|
| Target Compound Data | 94% yield |
| Comparator Or Baseline | 4′-Chloro-2-nitrobiphenyl (a regioisomer) is a well-known industrial target but direct yield data for an analogous 100 g scale process is not reported in this study. |
| Quantified Difference | 94% yield achieved for 2-chloro isomer on a 100 g scale. |
| Conditions | 100 g scale, Pd(OAc)2 catalyst with a 2-aryl-substituted indenyl phosphine ligand, Suzuki-Miyaura cross-coupling [1]. |
Why This Matters
This demonstrates that despite the challenging ortho-chloro substitution, a high-yielding, scalable protocol exists, making procurement for large-scale synthesis a validated, low-risk endeavor.
- [1] Advanced Agrochem. (2024). Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Volume 3, Issue 3, Pages 256-260. Retrieved from https://www.sciencedirect.com/science/article/pii/S2773237124000510 View Source
